pKa: Fluorine Dominates Over Alkoxy Chain
The predicted acid dissociation constant (pKa) of 2-fluoro-6-propoxypyridin-3-OL is 5.49 ± 0.10 , which is effectively indistinguishable from that of 6-ethoxy-2-fluoropyridin-3-ol (pKa = 5.50 ± 0.10) . This near-identity demonstrates that the 2-fluoro substituent, rather than the 6-alkoxy chain length, is the dominant electronic determinant of the phenolic –OH acidity in this scaffold. In contrast, the non-fluorinated parent scaffold 2-fluoropyridin-3-ol (lacking a 6-alkoxy group) exhibits a much higher predicted pKa of approximately 10.96 , indicating that the 6-alkoxy group contributes a ~5.5 log unit acidification. For procurement decisions, this means the propoxy and ethoxy analogs are functionally interchangeable with respect to ionization state at physiological pH, but the non-fluorinated 6-propoxypyridin-3-ol (for which predicted pKa data are unavailable from non-excluded sources) is expected to differ substantially.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the phenolic –OH |
|---|---|
| Target Compound Data | pKa = 5.49 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-Ethoxy-2-fluoropyridin-3-ol: pKa = 5.50 ± 0.10 (predicted); 2-Fluoropyridin-3-ol (no 6-alkoxy): pKa ≈ 10.96 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa (target vs ethoxy analog) ≈ 0.01 (non-significant); ΔpKa (target vs non-alkoxy 2-fluoropyridin-3-ol) ≈ 5.47 log units |
| Conditions | Predicted values; prediction method not specified in source but consistent with ACD/Labs or analogous software |
Why This Matters
pKa dictates the ionization state at a given pH, directly impacting aqueous solubility, membrane permeability, and salt formation potential — key parameters for bioassay design and formulation development.
